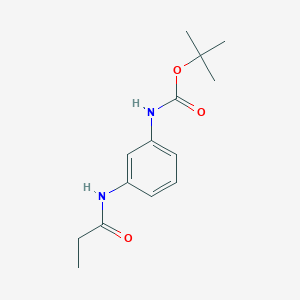![molecular formula C17H23N3O3S B268807 2,2-dimethyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B268807.png)
2,2-dimethyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly known as DAPT, and it is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease.
Mécanisme D'action
DAPT inhibits gamma-secretase by binding to the active site of the enzyme, preventing it from cleaving APP. This inhibition leads to a decrease in the production of beta-amyloid peptides, which are toxic to neurons and contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects
DAPT has been shown to reduce the accumulation of beta-amyloid peptides in the brains of Alzheimer's disease animal models. This reduction in amyloid plaques is associated with improved cognitive function in these models. DAPT has also been shown to inhibit the growth of cancer cells by reducing the activity of gamma-secretase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DAPT in lab experiments is its specificity for gamma-secretase inhibition. This specificity allows researchers to study the effects of gamma-secretase inhibition without interfering with other cellular processes. However, DAPT has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Orientations Futures
There are several future directions for the study of DAPT. One area of research is the development of more stable and soluble forms of DAPT for use in lab experiments and potential clinical applications. Another area of research is the investigation of the long-term effects of gamma-secretase inhibition on neuronal function and the development of Alzheimer's disease. Additionally, the potential use of DAPT in cancer therapy warrants further investigation.
Méthodes De Synthèse
The synthesis of DAPT involves the reaction of 4-(morpholin-4-ylcarbonyl)phenyl isothiocyanate with 2,2-dimethylpropanamine. This reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The product obtained is then purified using column chromatography to obtain pure DAPT.
Applications De Recherche Scientifique
DAPT has been extensively studied for its potential as a therapeutic agent for Alzheimer's disease. Gamma-secretase is responsible for the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, which are the main constituents of amyloid plaques in the brains of Alzheimer's patients. DAPT inhibits gamma-secretase, preventing the formation of beta-amyloid peptides and reducing the accumulation of amyloid plaques. DAPT has also been studied for its potential in cancer therapy, as gamma-secretase is involved in the development of various types of cancer.
Propriétés
Nom du produit |
2,2-dimethyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide |
|---|---|
Formule moléculaire |
C17H23N3O3S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H23N3O3S/c1-17(2,3)15(22)19-16(24)18-13-6-4-12(5-7-13)14(21)20-8-10-23-11-9-20/h4-7H,8-11H2,1-3H3,(H2,18,19,22,24) |
Clé InChI |
ZNBWFPUZRYNTEG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
SMILES canonique |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)